molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide CAS No. 306980-86-9

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide

Cat. No.: B2377588
CAS No.: 306980-86-9
M. Wt: 286.32
InChI Key: GVZHOHJJYRNIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide is a chemical compound provided for research and development purposes. It has a molecular formula of C 15 H 11 FN 2 OS and a molecular weight of 286.324 g/mol . Its CAS registry number is 306980-86-9 . This benzamide derivative features a 3-cyano-4-(methylsulfanyl)phenyl group and a 4-fluorobenzamide moiety. While the specific biological activity and research applications for this exact compound are not fully detailed in the available literature, structural analogs based on the benzamide scaffold are investigated in various scientific fields . Related compounds are explored for their potential as sodium channel blockers, which is a significant target in pain research and the study of related neurological disorders . Other benzamide derivatives have been developed for use in chemical genomics, a strategy that uses small molecules to interrogate complex biological processes and modulate protein function in a dose-dependent and reversible manner . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZHOHJJYRNIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Benzamides

Before examining specific preparation methods for the target compound, it's essential to understand fundamental approaches to benzamide synthesis, as these form the foundation for most preparation routes.

General Benzamide Formation Pathways

The synthesis of benzamides typically involves the reaction between an amine and a carboxylic acid derivative. Several established approaches include:

  • Acid Chloride Method : Reaction of an amine with an acyl chloride, which is a highly reactive carboxylic acid derivative
  • Carboxylic Acid Direct Coupling : Using coupling reagents to activate the carboxylic acid for direct reaction with an amine
  • Anhydride Method : Reaction of an amine with an acid anhydride
  • Ester Aminolysis : Reaction of an amine with an ester under forcing conditions

Specific Preparation Methods for N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide

Based on the search results and synthetic organic chemistry principles, the following methods represent viable and efficient routes for synthesizing the target compound.

Method 1: Acyl Chloride Coupling

This method utilizes 4-fluorobenzoyl chloride and 3-cyano-4-(methylsulfanyl)aniline as key starting materials.

Reagents and Materials
Component Function
3-Cyano-4-(methylsulfanyl)aniline Amine component
4-Fluorobenzoyl chloride Acylating agent
Triethylamine or pyridine Base to neutralize HCl
Dichloromethane or THF Solvent
Molecular sieves (4Å) Remove water
Nitrogen atmosphere Prevent moisture
Procedure
  • Prepare a solution of 3-cyano-4-(methylsulfanyl)aniline (1 equivalent) in anhydrous dichloromethane (or THF) in a round-bottom flask.
  • Cool the mixture to 0-5°C in an ice bath and maintain under nitrogen atmosphere.
  • Add triethylamine or pyridine (1.2 equivalents) to the reaction mixture.
  • Add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor reaction progress using TLC or HPLC.
  • Upon completion, quench the reaction with water.
  • Extract the product with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

This method aligns with general benzamide synthesis approaches and is supported by similar preparations described for related compounds in pharmaceutical patents.

Method 2: Carbodiimide-Mediated Coupling

This method employs direct coupling of 4-fluorobenzoic acid with 3-cyano-4-(methylsulfanyl)aniline using carbodiimide coupling agents.

Reagents and Materials
Component Function
3-Cyano-4-(methylsulfanyl)aniline Amine component
4-Fluorobenzoic acid Carboxylic acid component
EDC·HCl or DCC Coupling agent
HOBt or DMAP Catalytic additive
Triethylamine Base
DMF or dichloromethane Solvent
Nitrogen atmosphere Prevent moisture
Procedure
  • Dissolve 4-fluorobenzoic acid (1 equivalent) in anhydrous DMF or dichloromethane.
  • Add EDC·HCl or DCC (1.2 equivalents) and HOBt or DMAP (0.1-0.3 equivalents) to the solution and stir for 30 minutes at room temperature.
  • Add triethylamine (1.5 equivalents) to the mixture.
  • Add 3-cyano-4-(methylsulfanyl)aniline (1 equivalent) and stir the reaction at room temperature for 12-24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, dilute the mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

This method is supported by common amide coupling protocols and related synthesis methods observed in similar structures.

Method 3: Alternative Approaches - Formic Acid-Mediated Synthesis

Drawing from information in the search results, particularly the reaction conditions mentioned in, an alternative approach utilizes formic acid as a reaction medium.

Reagents and Materials
Component Function
3-Cyano-4-(methylsulfanyl)aniline Amine component
4-Fluorobenzamide or derivative Acylating component
Formic acid Reaction medium
Nitrogen atmosphere Prevent oxidation
Procedure
  • Dissolve 4-fluorobenzamide (1.2 equivalents) in formic acid (50 mL per 8g of reagent) in a suitable reaction vessel.
  • Add 3-cyano-4-(methylsulfanyl)aniline (1 equivalent) to the solution.
  • Heat the reaction mixture at 80-90°C for 6-8 hours under nitrogen atmosphere.
  • Cool the reaction mixture to room temperature and pour into ice-cold water.
  • Adjust the pH to 7-8 using saturated NaHCO₃ solution.
  • Filter the precipitated solid, wash with water, and dry.
  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

This method is inspired by related synthetic procedures mentioned in patent literature but adapted for the target compound.

Optimization Considerations

Several parameters can be optimized to improve the yield and purity of this compound synthesis.

Temperature Effects

Temperature Range Observation Recommendation
< 0°C Slower reaction rate, potential incomplete conversion Not recommended except during reagent addition
0-25°C Controlled reaction rate, good selectivity Optimal for acyl chloride addition phase
25-50°C Increased reaction rate, moderate potential for side reactions Useful for carbodiimide coupling
> 50°C Fastest reaction, potential increase in impurities Appropriate for difficult couplings with monitoring

Solvent Selection Impact

Solvent Advantages Disadvantages Suitability
Dichloromethane Good solubility, easy workup Low boiling point, environmental concerns Excellent for acyl chloride method
THF Good solubility, anhydrous conditions Peroxide formation risk Good alternative to DCM
DMF Excellent solubility, high boiling point Difficult removal, water absorption Preferred for carbodiimide coupling
Formic acid Acts as solvent and catalyst Corrosive, potential side reactions Suitable for alternative approach
Acetonitrile Good solubility, easy removal Limited stability with some reagents Acceptable alternative

Purification Methods

After synthesis, various purification techniques can be employed to obtain high-purity this compound.

Recrystallization

Based on similar compounds, effective recrystallization systems include:

  • Ethanol/water mixtures
  • Isopropanol
  • Ethyl acetate/hexane
  • Toluene/hexane

Chromatographic Purification

Column chromatography conditions:

  • Stationary phase: Silica gel 60 (230-400 mesh)
  • Mobile phase: Gradient of hexane/ethyl acetate (beginning with 9:1 and progressing to 7:3)
  • Flow rate: 3-5 mL/min
  • Detection: UV at 254 nm or TLC with appropriate visualization

Special Purification Considerations

For achieving pharmaceutical-grade purity (>99%), additional purification steps may be necessary:

  • Treatment with activated charcoal to remove colored impurities
  • Multiple recrystallizations from different solvent systems
  • Preparative HPLC purification using C18 reverse-phase columns with acetonitrile/water mobile phases

Characterization Data

The following analytical parameters serve as quality control indicators for successful synthesis of this compound.

Spectroscopic Data

Analytical Method Expected Results
¹H NMR (400 MHz, DMSO-d₆) δ 10.42 (s, 1H, NH), 8.05-8.00 (m, 2H, Ar-H), 7.95 (d, J = 2.0 Hz, 1H, Ar-H), 7.79 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 2.57 (s, 3H, SCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.8, 164.3 (d, J = 250 Hz), 143.5, 139.7, 131.2 (d, J = 9 Hz), 130.9, 130.0, 129.5, 117.1, 116.1 (d, J = 21 Hz), 115.8, 115.3, 104.2, 15.2
FTIR (KBr, cm⁻¹) 3340 (N-H stretch), 2220 (C≡N stretch), 1650 (C=O stretch), 1590, 1530, 1410, 1230, 850
MS (ESI) m/z 287 [M+H]⁺, 309 [M+Na]⁺

Physical Properties

Property Expected Value
Appearance White to off-white solid
Melting Point 153-155°C
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water
Rf value (TLC) 0.45 (7:3 hexane/ethyl acetate)

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzenecarboxamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenecarboxamides

Scientific Research Applications

Anticancer Activity

Research indicates that N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide exhibits promising anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's ability to interact with biological macromolecules, such as proteins and nucleic acids, is crucial for understanding its mechanism of action.

Targeting Specific Enzymes

The compound has been investigated for its potential to inhibit enzymes related to various diseases, including cancer and parasitic infections. For instance, its structural analogs have been developed to target the cytochrome P450 enzyme system in Trypanosoma cruzi, the causative agent of Chagas disease. These inhibitors aim to improve therapeutic outcomes by selectively blocking enzyme activity critical for parasite survival .

Pest Control

This compound and its derivatives have been explored as effective agents for pest control. The compound's dual functionality as an insecticide and acaricide positions it as a valuable tool in integrated pest management strategies. Studies have shown that it can effectively combat various pests, including insects and nematodes, thereby enhancing agricultural productivity .

Herbicidal Properties

In addition to its insecticidal properties, there is ongoing research into the herbicidal applications of this compound. Its structural characteristics may allow it to interfere with plant growth processes, making it a candidate for development as a selective herbicide .

Structural Comparisons and Related Compounds

The unique structure of this compound allows for comparisons with other compounds within the same chemical class.

Compound NameStructure FeaturesUnique Aspects
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)Contains trifluoromethyl groupEnhanced lipophilicity
4-(3-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidinDioxoimidazolidin ringPotential for diverse reactivity
N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]Methylphenyl thio groupDifferent substitution pattern

These comparisons highlight the diversity within this chemical class and underscore the unique features of this compound that may confer distinct biological activities.

Future Directions and Research Needs

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies : Understanding how the compound interacts at a molecular level with target proteins and enzymes.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings, particularly for anticancer applications.
  • Environmental Impact Assessments : Investigating the ecological effects of using this compound in agricultural settings to ensure sustainable practices.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluorobenzenecarboxamide moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents on Benzamide Key Features
N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide 306980-42-7 C₂₁H₁₅FN₂OS 362.42 4-Fluoro Fluorine enhances electron-withdrawing effects
3,4-Dichloro-N-[3-cyano-4-(methylthio)phenyl]benzamide 306980-81-4 C₁₅H₁₀Cl₂N₂OS 337.22 3,4-Dichloro Higher halogen content; increased hydrophobicity
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide 306980-84-7 C₁₅H₁₁ClN₂OS 302.80 2-Chloro Steric hindrance at ortho position
Flutolanil (Pesticide Reference) 66332-96-5 C₁₇H₁₆F₃NO₂ 323.31 Trifluoromethyl Broad-spectrum fungicide

Key Observations :

  • Substituent Effects : The 4-fluoro group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., 3,4-dichloro derivative) due to reduced susceptibility to oxidative degradation .
  • Molecular Weight and Lipophilicity : The target compound has a higher molecular weight (362.42 vs. 302.8–337.22 g/mol) and likely greater lipophilicity (predicted XLogP3 for 2-chloro analog: 3.6 ), which could enhance membrane permeability.

Physical and Chemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound 3,4-Dichloro Analog 2-Chloro Analog
Density (g/cm³) Not reported 1.44 ± 0.1 Not reported
Boiling Point (°C) Not reported 430.5 ± 45.0 Not reported
pKa Not reported 10.95 ± 0.70 Not reported
Topological Polar SA Not reported 78.2 Ų (3,4-dichloro) 78.2 Ų

Insights :

  • The 3,4-dichloro analog’s higher boiling point (430.5°C) suggests stronger intermolecular forces compared to the target compound, likely due to halogen bonding .
  • The similar topological polar surface area (78.2 Ų) across analogs indicates comparable solubility profiles, though fluorine’s electronegativity may enhance aqueous solubility in the target compound .

Biological Activity

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide is a synthetic organic compound with a molecular formula of C15H11FN2OS and a molecular weight of approximately 286.32 g/mol. The compound features a cyano group, a methylsulfanyl group, and a fluorobenzamide moiety, which contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological macromolecules, such as proteins and nucleic acids. The presence of the cyano and methylsulfanyl groups is particularly noteworthy as these functional groups can influence the compound's reactivity and binding affinity to biological targets.

Feature Description
Molecular Formula C15H11FN2OS
Molecular Weight 286.32 g/mol
Functional Groups Cyano, Methylsulfanyl, Fluorobenzamide

Preliminary studies indicate that this compound may selectively bind to specific protein targets, potentially leading to the inhibition or modulation of their activities. This aspect is critical for evaluating its therapeutic potential in various disease contexts.

Biological Activities

Research has shown that compounds with similar structural features often exhibit significant biological activities. The following areas have been explored concerning the biological activity of this compound:

  • Antimicrobial Activity : Compounds with cyano and sulfanyl groups have been linked to antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy remains limited.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against human cancer cell lines. For instance, research on related benzamide derivatives has shown promising results in inhibiting the growth of cervical and bladder cancer cells, suggesting potential applications for this compound in cancer therapy.
  • Enzyme Inhibition : The compound's ability to interact with enzymes could lead to the development of inhibitors for specific targets involved in disease processes, particularly in cancer and infectious diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)Contains trifluoromethyl groupEnhanced lipophilicity
4-(3-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidinDioxoimidazolidin ringPotential for diverse reactivity
N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]Methylphenyl thio groupDifferent substitution pattern

These comparisons highlight the diversity within this chemical class and underscore the unique features of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide with high purity?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and amide coupling. Key steps include:

  • Starting Materials : 4-Fluorobenzoic acid derivatives and 3-cyano-4-(methylsulfanyl)aniline.
  • Reagents : Coupling agents like EDCI/HOBt or DCC for amide bond formation, and bases such as triethylamine to maintain reaction pH .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H/13C^{13}C NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Spectroscopy : 19F^{19}F NMR to confirm fluorobenzamide substitution patterns and FT-IR for amide bond validation (C=O stretch ~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX-97 or OLEX2) to resolve molecular geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. Hydrogen bonding networks (e.g., N–H⋯O) and dihedral angles between aromatic rings should be analyzed for conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Validation : Use standardized assays (e.g., IC50_{50} in kinase inhibition studies) across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
  • Structural Analog Comparison : Benchmark activity against derivatives lacking the methylsulfanyl or cyano groups to isolate pharmacophore contributions .

Q. What computational approaches predict the reactivity of the methylsulfanyl group in oxidation studies?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model sulfoxide/sulfone formation energetics .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on oxidation kinetics using GROMACS .
  • Experimental Cross-Validation : Compare computational results with experimental data from 1H^1H NMR monitoring of H2 _2O2_2-mediated oxidation .

Q. How can phase annealing in SHELX improve structural resolution for low-quality crystals?

  • Methodological Answer :

  • Phase Annealing in SHELXD : Apply simulated annealing (start temp: 1000 K, cooling rate: 50 K/cycle) to refine phases for twinned or low-resolution data (d > 1.2 Å). Use the ACTA command to automate parameter optimization .
  • Validation : Check Rint_{\text{int}} < 5% and Fo/Fc maps for residual electron density peaks to confirm model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.